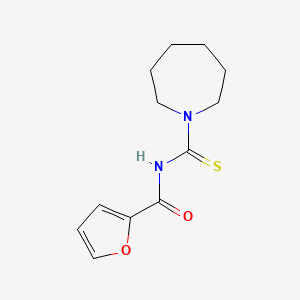![molecular formula C20H14N4O B5657852 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one](/img/structure/B5657852.png)
1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one, also known as DI-1, is a heterocyclic compound that has been the subject of extensive research in recent years. It is a potent and selective inhibitor of various enzymes, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.
作用機序
The mechanism of action of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one involves the inhibition of target enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a variety of biochemical and physiological effects. The selectivity of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one for certain enzymes is thought to be due to its unique structure, which allows it to interact specifically with certain active sites.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one depend on the specific enzyme being inhibited. For example, inhibition of protein kinase C by 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Inhibition of phospholipase C by 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one has been shown to reduce inflammation and improve vascular function in animal models. These effects make 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one a valuable tool for studying the roles of these enzymes in various cellular processes and identifying potential therapeutic targets.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one in lab experiments is its high potency and selectivity for target enzymes. This allows researchers to study the effects of specific enzyme inhibition without affecting other cellular processes. Additionally, the synthesis of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one is relatively straightforward and yields a high-purity product. However, one limitation of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one is its potential toxicity, which can limit its use in certain experiments. Additionally, the selectivity of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one for certain enzymes can also limit its usefulness in studying other cellular processes.
将来の方向性
There are several potential future directions for research on 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one. One area of interest is the development of new inhibitors based on the structure of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one. By modifying the structure of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one, researchers may be able to create more potent and selective inhibitors of target enzymes. Another area of interest is the identification of new target enzymes for 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one and other inhibitors. By studying the effects of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one on a wide range of enzymes, researchers may be able to identify new therapeutic targets for a variety of diseases. Finally, future research may focus on the development of new delivery methods for 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one and other inhibitors, allowing for more precise targeting of specific tissues and cells.
In conclusion, 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one is a valuable tool for studying the biochemical and physiological effects of various enzymes. Its high potency and selectivity make it a useful tool for researchers, and its unique structure allows for specific interactions with target enzymes. While there are limitations to its use, the potential future directions for research on 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one make it an exciting area of study for the scientific community.
合成法
The synthesis of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one involves a multistep process that includes the reaction of 2-naphthoic acid with ethyl chloroformate to form an intermediate, which is then reacted with 1,2-phenylenediamine to form the final product. The yield of 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one is typically high, and the purity can be easily verified using a variety of analytical techniques.
科学的研究の応用
1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one has been used extensively in scientific research to study the biochemical and physiological effects of various enzymes. It has been shown to be a potent and selective inhibitor of several enzymes, including protein kinase C, phospholipase C, and phosphodiesterase. These enzymes play important roles in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. By inhibiting these enzymes, 1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one can help researchers better understand their roles in these processes and potentially identify new targets for drug development.
特性
IUPAC Name |
6-phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20-23-19-18(24(20)15-8-2-1-3-9-15)12-21-16-10-13-6-4-5-7-14(13)11-17(16)22-19/h1-12,22H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQHQGHOIZNYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(NC4=CC5=CC=CC=C5C=C4N=C3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5657770.png)
![N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide](/img/structure/B5657773.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4-phenyl-3-thiophenecarboxylate oxalate](/img/structure/B5657787.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5657791.png)
![5-[2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5657798.png)
![N-(4-fluorophenyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5657805.png)

![N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657812.png)

![2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5657831.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)